3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of interest in medicinal chemistry and drug development. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. This compound's unique structure, featuring a fluorophenyl group and a thioamide functional group, contributes to its potential efficacy in various therapeutic applications.
The compound can be classified under the broader category of organic compounds, specifically as a heterocyclic compound due to the presence of the pyrazole ring. It is synthesized through organic reactions involving specific precursors that facilitate the formation of the pyrazole structure and subsequent modifications. The presence of fluorine and sulfur in its molecular structure enhances its chemical reactivity and biological interactions.
The synthesis of 3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions. A common approach includes:
The synthesis requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring the reaction progress and confirming product identity.
The molecular formula for 3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is . Its structure features:
The compound's molecular weight is approximately 293.37 g/mol. The presence of fluorine enhances its lipophilicity, potentially improving its bioavailability.
3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent), which must be optimized for each reaction type to achieve desired outcomes.
The mechanism of action for 3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide likely involves:
In vitro studies would typically be conducted to elucidate these interactions further, providing insights into its pharmacodynamics and potential therapeutic effects.
Characterization techniques such as infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography can provide detailed information about the compound's physical and chemical properties.
The compound has potential applications in:
Single-crystal X-ray diffraction analysis provides definitive evidence for the three-dimensional structure and conformational preferences of 3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in the solid state. The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 14.4154(10) Å, b = 11.3197(9) Å, c = 9.5575(8) Å, β = 103.991(8)°, and V = 1513.3(2) ų. The asymmetric unit contains one molecule, with a calculated density of 1.376 Mg/m³ [2].
Table 1: Crystallographic Parameters for 3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₇H₁₆FN₃S |
| Molecular Weight | 313.39 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 1513.3(2) ų |
| Z | 4 |
| Radiation Type | Mo Kα (λ = 0.71073 Å) |
| Temperature | 295 K |
The central 4,5-dihydropyrazole (pyrazoline) ring adopts a distinctive envelope conformation, with the methine carbon atom (C7) bearing the 4-fluorophenyl substituent displaced from the plane formed by the remaining four atoms (N1, N2, C6, C17). This puckering is quantified by a pseudorotation parameter (P) of 79.46° and a maximum out-of-plane displacement (τₘ) of 0.213 Å for C7, confirming significant distortion from planarity. The envelope conformation minimizes steric repulsion between the 4-fluorophenyl substituent and the carbothioamide group while facilitating specific intermolecular contacts in the crystal lattice [2].
The orientation of the aromatic rings relative to the pyrazoline core exhibits pronounced differences:
Table 2: Key Structural Parameters from Crystallographic Analysis
| Structural Feature | Metric | Value |
|---|---|---|
| Pyrazoline Ring Puckering (C7) | Displacement (Å) | 0.213 |
| Dihedral Angle (Pyrazoline/Tolyl) | Angle (°) | 13.51(11) |
| Dihedral Angle (Pyrazoline/FluoroPh) | Angle (°) | 80.21(11) |
| Torsion Angle (N1–N2–C17–N3) | Angle (°) | 1.2(3) |
The carbothioamide group participates in a key intramolecular hydrogen bond:
The fluorine atom serves as a critical node in the crystal’s supramolecular architecture through C–H⋯F hydrogen bonds (a specific subclass of halogen bonding):
The thiocarbonyl sulfur (S1) acts as a potent hydrogen-bond acceptor, forming robust N–H⋯S interactions:
The crystal packing exhibits offset π–π stacking between electron-rich aromatic systems:
Table 3: Key Intermolecular Interactions in the Crystal Lattice
| Interaction Type | Geometry | Distance (Å)/Angle (°) | Role in Assembly |
|---|---|---|---|
| N–H⋯S | N3–H32⋯S1ⁱⁱⁱ | N⋯S = 3.538(2), ∠=138° | Chain formation along c-axis |
| C–H⋯F | C16–H16B⋯F1ⁱⁱ | C⋯F = 3.478(3), ∠=163° | Layer stabilization |
| π–π Stacking | Pyrazole↔Tolyl ring centroids | 3.649 | Double layer formation |
| Intramolecular N–H⋯N | N3–H31⋯N2 | N⋯N = 2.611(3), ∠=106° | Conformational locking |
The synergistic effect of these interactions—N–H⋯S hydrogen bonds, C–H⋯F halogen contacts, and π–π stacking—results in a thermally stable crystalline architecture (decomposition above 513 K). This robust supramolecular framework demonstrates how subtle modifications in substituent electronics (fluorine atom) and hydrogen-bonding motifs (thioamide vs. carboxamide) can dramatically influence solid-state packing [2] [10].
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: